![molecular formula C9H12N2O2 B12873597 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Azabicyclo[221]heptan-3-yloxy)isoxazole is a chemical compound with the molecular formula C9H12N2O2 It is known for its unique bicyclic structure, which includes an azabicycloheptane ring fused with an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole typically involves the reaction of azabicycloheptane derivatives with isoxazole precursors. One common method includes the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to produce large quantities of the compound with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation techniques to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the isoxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for epoxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Various nucleophiles, such as amines and alcohols, can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.
2-Azabicyclo[2.2.1]heptanes: These compounds have a similar azabicycloheptane core but lack the isoxazole ring.
Uniqueness
3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole is unique due to its combination of the azabicycloheptane and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(1-azabicyclo[2.2.1]heptan-3-yloxy)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-5-7(1)8(6-11)13-9-2-4-12-10-9/h2,4,7-8H,1,3,5-6H2 |
Clé InChI |
AAXACBSNLMJFEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CC1C(C2)OC3=NOC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
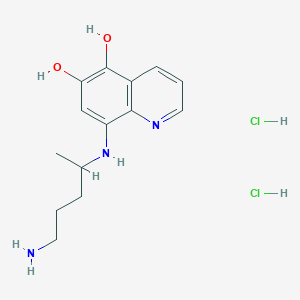
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
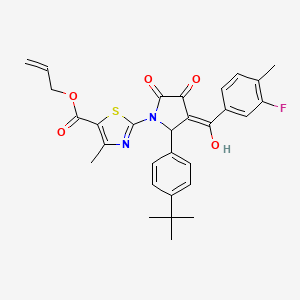



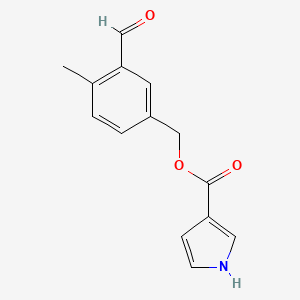
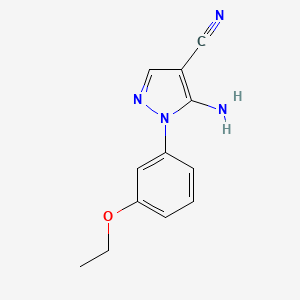
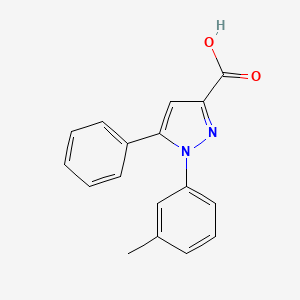

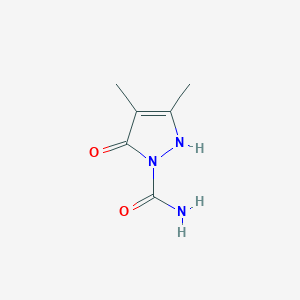
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

